2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a quinazolinone core with a hydroxymethyl and phenyl group, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of anthranilic acid derivatives with aldehydes or ketones, followed by cyclization in the presence of a catalyst. The reaction conditions often involve heating and the use of solvents like ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography. The choice of reagents and conditions is crucial to minimize by-products and ensure scalability.
Chemical Reactions Analysis
Types of Reactions
2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different quinazolinone derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Various reduced quinazolinone derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxymethyl group can enhance its binding affinity and specificity, making it a potent compound for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2,3-dihydro-4(1H)-quinazolinone
- 2-(hydroxymethyl)-2,3-dihydro-4(1H)-quinazolinone
- 2-(hydroxymethyl)-2-phenyl-4(1H)-quinazolinone
Uniqueness
2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both hydroxymethyl and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its versatility and potential for various applications compared to other similar compounds.
Properties
IUPAC Name |
2-(hydroxymethyl)-2-phenyl-1,3-dihydroquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-10-15(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)14(19)17-15/h1-9,16,18H,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNMVIRAYJOOCBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(NC3=CC=CC=C3C(=O)N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377155 |
Source
|
Record name | 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
308832-66-8 |
Source
|
Record name | 2-(hydroxymethyl)-2-phenyl-2,3-dihydro-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70377155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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